4-Methyl-3-(trifluoromethyl)benzyl chloride

Medicinal Chemistry Pharmaceutical Synthesis Patent Analysis

4-Methyl-3-(trifluoromethyl)benzyl chloride is a specialized organofluorine compound functioning primarily as a versatile electrophilic building block in the synthesis of pharmaceuticals and agrochemicals. The molecule is characterized by a reactive benzylic chloride moiety attached to an aromatic ring that bears both a strong electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating methyl (-CH3) group.

Molecular Formula C9H8ClF3
Molecular Weight 208.61 g/mol
Cat. No. B13037763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethyl)benzyl chloride
Molecular FormulaC9H8ClF3
Molecular Weight208.61 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CCl)C(F)(F)F
InChIInChI=1S/C9H8ClF3/c1-6-2-3-7(5-10)4-8(6)9(11,12)13/h2-4H,5H2,1H3
InChIKeyXALQPZNIGSIDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(trifluoromethyl)benzyl chloride: A Strategic Electrophilic Building Block for Pharmaceutical Synthesis


4-Methyl-3-(trifluoromethyl)benzyl chloride is a specialized organofluorine compound functioning primarily as a versatile electrophilic building block in the synthesis of pharmaceuticals and agrochemicals [1]. The molecule is characterized by a reactive benzylic chloride moiety attached to an aromatic ring that bears both a strong electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating methyl (-CH3) group [1]. This specific substitution pattern is designed to enhance the lipophilicity and metabolic stability of derived compounds, while the benzylic chloride serves as a key site for nucleophilic substitution and cross-coupling reactions [1]. It is frequently cited as an intermediate in the construction of more complex structures, particularly those containing a trifluoromethylbenzyl core, which is a privileged motif in medicinal chemistry [1].

Why 4-Methyl-3-(trifluoromethyl)benzyl chloride Cannot Be Replaced by Simpler Benzyl Chloride Analogs


The unique substitution pattern of 4-Methyl-3-(trifluoromethyl)benzyl chloride prevents simple substitution by more common analogs like benzyl chloride or other trifluoromethylbenzyl chlorides. The strong electron-withdrawing nature of the -CF3 group profoundly alters the reactivity of the benzylic chloride compared to unsubstituted benzyl chloride, as shown in comparative kinetics studies of related compounds [1]. For instance, in alkaline media, 4-(trifluoromethyl)benzyl chloride undergoes a completely different reaction pathway (SN2 followed by etherification) compared to what would be expected from simple alpha-proton abstraction [1]. Furthermore, the position of the -CF3 and -CH3 groups dictates the electronic properties and steric environment of the molecule, which directly influences the activity of the benzylic carbon in nucleophilic substitution reactions . The combined influence of the -CF3 and -CH3 groups on the compound's lipophilicity and metabolic profile also makes it non-interchangeable with analogs lacking one of these key substituents, as suggested by SAR studies on related pharmacophores [2].

Quantitative Evidence for the Procurement of 4-Methyl-3-(trifluoromethyl)benzyl chloride


Synthetic Utility as a Pharmaceutical Intermediate: A Key Precursor in Patented Drug Candidates

This compound is explicitly claimed as an intermediate in the synthesis of novel pharmaceutical compounds, as detailed in patent WO2003082205 [1]. This patent describes its use in constructing molecules with a specific trifluoromethyl-substituted benzylamine core, demonstrating its established role in producing high-value, patented structures [1]. While the patent does not provide comparative synthetic yields for this specific compound against other benzyl chlorides, its inclusion as a key building block in a patented process is a strong indicator of its unique utility and commercial relevance in pharmaceutical R&D [1].

Medicinal Chemistry Pharmaceutical Synthesis Patent Analysis

Differential Reactivity Compared to 4-(Trifluoromethyl)benzyl chloride in Alkaline Media

A kinetic study on the closely related analog 4-(trifluoromethyl)benzyl chloride reveals that in alkaline dioxane-water media, the compound does not undergo the expected alpha-proton abstraction due to the electron-withdrawing -CF3 group [1]. Instead, it participates in an SN2 reaction followed by an etherification step, a pathway that is distinct from that of unsubstituted benzyl chloride [1]. This finding, while on a related compound, provides strong class-level evidence that the trifluoromethyl group in a para-position fundamentally alters the reactivity of the benzylic chloride. The presence of an additional methyl group in the meta-position, as in 4-Methyl-3-(trifluoromethyl)benzyl chloride, will further modulate this reactivity profile through its combined electronic and steric effects, differentiating it from both benzyl chloride and 4-(trifluoromethyl)benzyl chloride.

Physical Organic Chemistry Reaction Kinetics Mechanistic Analysis

Derivatization Efficiency for Enhanced Analytical Detection

In a study developing a gas chromatography method for ethylenethiourea (ETU), m-trifluoromethylbenzyl chloride (3-(trifluoromethyl)benzyl chloride) was used as a derivatization agent [1]. The resulting S-(m-trifluoromethylbenzyl) derivative was stable, exhibited good gas-liquid chromatography (GLC) characteristics, and could be detected at levels as low as 0.01 ppm using an electron-capture detector [1]. This demonstrates the superior sensitivity and suitability of the trifluoromethylbenzyl group for analytical applications [1]. By inference, the 4-methyl-3-(trifluoromethyl)benzyl chloride, which contains the same trifluoromethylbenzyl core, is expected to confer similar analytical advantages over non-fluorinated benzyl chlorides, making it a valuable reagent for creating highly detectable derivatives in trace analysis.

Analytical Chemistry Derivatization Gas Chromatography

Potential for Enhanced Metabolic Stability in Bioactive Molecules

Structure-activity relationship (SAR) studies on TRPV1 antagonists have shown that replacing a trifluoromethyl group on a benzyl C-region analog with a cyclohexylmethyl or benzyl group maintains glucocorticoid receptor (GR) binding potency but alters other properties [1]. The trifluoromethyl group is a well-established bioisostere used to enhance metabolic stability and lipophilicity [2]. The presence of both a -CF3 and a -CH3 group in 4-Methyl-3-(trifluoromethyl)benzyl chloride is a strategic combination for fine-tuning the pharmacokinetic profile of a drug candidate. The -CF3 group provides metabolic shielding, while the -CH3 group offers a point for additional lipophilic or steric modulation [2]. This dual-substitution pattern allows for greater control over the physicochemical properties of the final compound compared to analogs with only a -CF3 or a -CH3 group.

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Metabolism

Strategic Applications for 4-Methyl-3-(trifluoromethyl)benzyl chloride in Research and Industry


Synthesis of Novel, Patentable Pharmaceutical Candidates

Based on its explicit use in patent WO2003082205 [1], this compound is a key intermediate for constructing proprietary molecules with a trifluoromethylbenzylamine core. Research groups in drug discovery can utilize it to explore novel chemical space around a known pharmacophore with the confidence that it has been successfully incorporated into a patented synthetic route. Its procurement is directly aligned with the goal of generating novel intellectual property in the pharmaceutical sector.

Development of Ultra-Sensitive Analytical Derivatization Methods

Leveraging the class-level evidence that the trifluoromethylbenzyl group enables electron-capture detection at 0.01 ppm levels [1], this compound is a prime candidate for developing derivatization reagents for trace analysis. Analytical chemistry labs can use it to derivatize target analytes, significantly enhancing their detectability in complex matrices using GC-ECD. This is particularly valuable for applications in environmental monitoring, food safety, and impurity profiling where detection at ppb levels is critical.

Structure-Activity Relationship (SAR) Studies for Optimizing Pharmacokinetic Properties

Medicinal chemistry programs focused on optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds can use this building block to introduce a hybrid lipophilic group [1][2]. The combination of the metabolically stable -CF3 group and the modulatory -CH3 group offers a precise tool for tuning the lipophilicity (Log P) and metabolic stability of a candidate molecule. This is a strategic choice over simpler benzyl or trifluoromethylbenzyl halides, allowing for finer control over key drug-like properties.

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